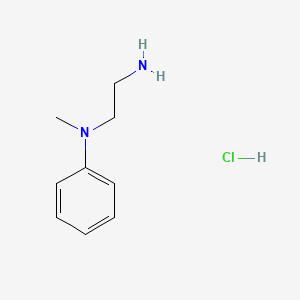

N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride

Description

N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride is a substituted ethylenediamine derivative characterized by a methyl group and a phenyl group attached to the N1 nitrogen atom of the ethane-1,2-diamine backbone. This compound is synthesized via transition metal-free methylation using formaldehyde as both a reductant and methyl source, achieving a moderate yield of 60% under optimized conditions . Its structural uniqueness lies in the combination of aromatic (phenyl) and aliphatic (methyl) substituents, which influence its electronic properties, solubility, and reactivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-methyl-N'-phenylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-11(8-7-10)9-5-3-2-4-6-9;/h2-6H,7-8,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPBJPCJQDNKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36271-21-3 | |

| Record name | 1,2-Ethanediamine, N1-methyl-N1-phenyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36271-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride involves the reaction of N-methyl-N-phenylethylenediamine with hydrochloric acid. The reaction is typically carried out under inert atmosphere conditions at room temperature . The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-Methyl-N1-phenylethane-1,2-diamine oxide, while reduction may produce N1-Methyl-N1-phenylethane-1,2-diamine .

Scientific Research Applications

Scientific Research Applications

The compound is utilized in various domains of scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as a building block for more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in synthetic pathways .

Biology

- Enzyme Interactions : It is employed in studies investigating enzyme kinetics and interactions. The compound can act as an inhibitor or modulator of specific enzymes, aiding in understanding metabolic pathways .

- Biochemical Assays : N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride is used in biochemical assays to explore protein binding and interactions, contributing to drug discovery processes .

Medicine

- Therapeutic Potential : Research is ongoing into its potential therapeutic properties for conditions such as neurodegenerative diseases and cancer. Its interaction with biological targets suggests possible applications in developing new drugs .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and pharmaceuticals, where its unique properties can enhance product performance .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism . The results indicated a potential pathway for developing novel anti-cancer therapies.

Case Study 2: Organic Synthesis

Research highlighted in Synthetic Communications showed that this compound could facilitate the synthesis of complex amines through selective reduction reactions . This application underscores its value as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Application-Based Differences

Corrosion Inhibition

Aliphatic amines like DETA , TETA , and PEHA (differing in -NH- group count) exhibit strong corrosion inhibition due to their electron-donating capabilities and adsorption on metal surfaces. In contrast, this compound’s aromatic substituent may reduce its solubility in aqueous systems, limiting its utility in aqueous-phase corrosion inhibition compared to purely aliphatic analogues .

Analytical Chemistry

N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) is widely used to detect sulfonamides and nitrites via diazotization-coupling reactions. The naphthyl group enhances chromophore intensity, whereas the phenyl group in this compound may offer less conjugation, reducing its suitability for such applications .

Physicochemical Properties

- Solubility : The phenyl group in this compound likely reduces water solubility compared to aliphatic derivatives like DETA or TETA, which are highly polar .

- Thermal Stability: Bis-derivatives with rigid linkers (e.g., phenylenebis(methylene)) may exhibit higher melting points than monomeric analogues due to increased molecular symmetry and packing efficiency .

Biological Activity

N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its research findings.

- Molecular Formula : C9H16ClN2

- Molar Mass : 186.68 g/mol

- CAS Number : 36271-21-3

- Physical State : Typically appears as a crystalline solid, soluble in water and organic solvents.

This compound interacts with specific molecular targets, primarily enzymes and receptors. Its amino groups can act as nucleophiles, facilitating various biochemical transformations. The compound's ability to modulate enzyme activity positions it as a potential inhibitor in biochemical assays and therapeutic applications.

Enzyme Interaction Studies

Research indicates that this compound can inhibit several enzymes involved in metabolic pathways. For instance, studies have shown its efficacy as a fatty acid amide hydrolase (FAAH) inhibitor, which may contribute to therapeutic effects in conditions like pain and inflammation .

Therapeutic Potential

The compound has been investigated for its potential use in treating various disorders:

- Pain Management : As a FAAH inhibitor, it may help alleviate chronic pain conditions.

- Inflammation : Its anti-inflammatory properties are being explored for treating inflammatory diseases.

- Neurological Disorders : Preliminary studies suggest potential benefits in managing anxiety and mood disorders due to its interaction with neurotransmitter systems .

Case Study 1: FAAH Inhibition

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on FAAH activity. The results demonstrated a significant reduction in FAAH-mediated hydrolysis of fatty acid amides, suggesting its potential as an analgesic agent .

Case Study 2: Enzyme Modulation

In another investigation focused on enzyme modulation, researchers evaluated the compound's impact on various metabolic enzymes. It was found to selectively inhibit specific pathways, leading to altered metabolic profiles in cellular models. This modulation indicates its utility in drug design for metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1,N1-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine | Similar backbone with additional methyl groups | Studied for similar therapeutic effects |

| N-Methyl-1,2-phenylenediamine | Lacks the ethylene linkage; different reactivity | Limited biological studies available |

| N1-Methyl-N1-(1,3,4-thiadiazol-2-yl)ethane-1,2-diamine | Contains thiadiazole ring; unique properties | Potential anti-cancer activity reported |

Q & A

Q. What is a standard synthetic route for N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride in academic settings?

The compound is synthesized via reductive methylation using formaldehyde as both the methyl source and reductant. For example, the reaction of the parent diamine with formaldehyde under optimized conditions yields the target compound at 60% efficiency. This method avoids heavy metal catalysts, enhancing purity for downstream applications .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H NMR in DMSO-d6 is essential for structural confirmation. Key peaks include δ 2.89 (s, 3H, N-CH3) and aromatic proton signals between δ 6.56–8.97, which validate the methyl-phenylethane backbone and amine proton environments . Mass spectrometry (M+1 = 454.2) further corroborates molecular weight .

Q. What are typical applications of this compound in medicinal chemistry research?

It serves as a precursor for heterocyclic systems, such as imidazo[4,5-b]pyridines. For instance, it reacts with substituted carboximidamides to form pharmacologically relevant scaffolds, as demonstrated in kinase inhibitor synthesis .

Q. How can researchers ensure the purity of synthesized batches?

Recrystallization, melting point determination, and chromatographic techniques (e.g., HPLC) are standard. Derivatives of similar diamines require cross-validation via TLC and spectroscopic consistency to confirm absence of byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the 60% yield reported for methylation?

Electron-donating substituents on the amine backbone enhance reactivity. Adjusting stoichiometry (e.g., formaldehyde equivalents), temperature (20–40°C), and solvent polarity (aqueous/organic biphasic systems) may increase yields. Catalytic additives like mild acids (e.g., acetic acid) could stabilize intermediates .

Q. What strategies resolve discrepancies in NMR data during derivative synthesis?

Contradictions in proton environments (e.g., unexpected splitting or shifts) may arise from solvation effects or tautomerism. Deuterated solvent screening (D2O vs. DMSO-d6) and variable-temperature NMR can clarify dynamic equilibria. Comparative analysis with literature (e.g., δ 3.64 ppm for methylene protons ) is critical.

Q. How does this compound participate in multicomponent reactions for complex heterocycles?

It can undergo condensation with carbonyl derivatives (e.g., isothiocyanates or isocyanates) to form thiourea or urea linkages, enabling access to benzimidazole or imidazopyridine cores. Such reactions require strict anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. What mechanistic insights explain its role in transition metal-free methylation?

The reaction proceeds via imine formation between the primary amine and formaldehyde, followed by reduction to the secondary amine. Computational studies suggest that electron-rich aromatic systems stabilize the imine intermediate, favoring higher yields .

Q. How can researchers differentiate between regioisomeric byproducts in derivative synthesis?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY) are indispensable. For example, NOESY correlations can distinguish between ortho/para substitution patterns on the phenyl ring, which influence biological activity .

Q. What analytical workflows validate its stability under physiological conditions?

Accelerated stability studies (pH 1–10, 37°C) monitored via LC-MS identify degradation products (e.g., hydrolyzed amines or oxidized species). Comparative pharmacokinetic profiling in vitro (e.g., microsomal assays) further elucidates metabolic pathways .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry for improved heat and mass transfer .

- Data Validation : Always cross-reference spectral data with patent literature (e.g., Example 254 ) and mechanistic studies to avoid misinterpretation.

- Safety : Handle hydrochloride salts under nitrogen to prevent deliquescence, and use corrosion-resistant equipment for acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.